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Compound of Interest

2-Bromo-1-cyclopropylpropan-1-
Compound Name:
one

Cat. No.: B1521246

An In-Depth Technical Guide to 2-Bromo-1-cyclopropylpropan-1-one: A Key Intermediate in
Pharmaceutical Research

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-cyclopropylpropan-1-
one, a halogenated ketone of significant interest to the scientific community, particularly those
in drug discovery and medicinal chemistry. We will detail its fundamental molecular
characteristics, propose a robust synthetic pathway grounded in established chemical
principles, and explore its potential applications as a versatile synthetic building block. The
inherent reactivity of the a-bromo ketone, combined with the unique conformational and
electronic properties of the cyclopropyl moiety, makes this compound a valuable intermediate
for creating novel molecular architectures. This document also outlines critical safety and
handling protocols to ensure its responsible use in a research environment.

Molecular Profile and Physicochemical Properties

2-Bromo-1-cyclopropylpropan-1-one is a chemical compound characterized by a cyclopropyl
group attached to a brominated propanone chain. Its precise molecular structure dictates its
reactivity and utility in organic synthesis.

The fundamental properties of this molecule are summarized below.
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Property Value Source

Molecular Formula C6H9BrO [1112]

Molecular Weight 177.04 g/mol [1][2]
2-bromo-1-cyclopropylpropan-

IUPAC Name yelopropylprop [1]
1-one

CAS Number 34650-66-3 [1]
NPNNSQQYZVWPMG-

InChl Key [1112]

UHFFFAOYSA-N

Canonical SMILES CC(Br)C(=0)C1CC1 [2]

These identifiers are crucial for accurate database searches and unambiguous communication
in scientific literature. The presence of a bromine atom alpha to the carbonyl group is the key
structural feature, rendering the adjacent carbon atom highly electrophilic and susceptible to
nucleophilic attack.

Synthesis Protocol and Mechanistic Rationale

The synthesis of a-bromoketones is a cornerstone reaction in organic chemistry. For 2-Bromo-
1-cyclopropylpropan-1-one, the most logical and efficient pathway is the direct a-bromination
of its ketone precursor, 1-cyclopropylpropan-1-one. This method offers high selectivity and is
analogous to well-documented procedures for similar structures like 2-bromo-1-
cyclopropylethanone.[3][4]

Expertise & Experience: The Rationale Behind the
Chosen Pathway

The selection of an acid-catalyzed bromination is deliberate. The reaction proceeds through an
enol intermediate. In an acidic medium, the carbonyl oxygen is protonated, which facilitates the
formation of the enol tautomer. This enol then acts as a nucleophile, attacking the molecular
bromine. This approach is generally preferred for its control and for preventing polybromination,
which can be an issue under basic conditions where the enolate concentration is higher.
Methanol is chosen as the solvent for its ability to dissolve the starting material and for its
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compatibility with the reaction conditions.[4] The low temperature (-5 °C) is critical for
controlling the reaction rate and minimizing side reactions.

Experimental Workflow Diagram

Reactants & Conditions

E—Cyclopropylpropan-l-on9 Bromine (Br2) Methanol (Solvent) Temperature: -5°C

Process

1. Slow addition of Br2
to ketone solution

2. Reaction monitoring (TLC)

3. Quenching with H20

4. Extraction with Ether

5. Purification (Column Chromatography)

Final Broduct

2-Bromo-1-cyclopropylpropan-1-one

Click to download full resolution via product page
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Caption: Workflow for the synthesis of 2-Bromo-1-cyclopropylpropan-1-one.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system, incorporating monitoring and purification steps to
ensure product purity.

e Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a thermometer, dissolve 1-cyclopropylpropan-1-one (1 equivalent) in
methanol.

e Cooling: Cool the solution to -5 °C using an ice-salt bath.

e Bromination: Add a solution of bromine (1 equivalent) in methanol dropwise via the dropping
funnel, ensuring the temperature does not rise above 0 °C.

e Reaction: Stir the mixture at -5 °C for 2-3 hours. Monitor the reaction's progress by Thin
Layer Chromatography (TLC) until the starting material is consumed.

e Quenching: Slowly add cold water to the reaction mixture to quench any unreacted bromine.

e Warming and Extraction: Allow the mixture to warm to room temperature. Transfer it to a
separatory funnel and extract the product with diethyl ether (3x).

e Washing: Combine the organic layers and wash sequentially with a saturated sodium
bicarbonate solution, water, and brine.

» Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2S04),
filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

 Purification: Purify the resulting crude oil via flash column chromatography on silica gel to
yield the pure 2-Bromo-1-cyclopropylpropan-1-one.

Applications in Drug Development and Medicinal
Chemistry
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The true value of 2-Bromo-1-cyclopropylpropan-1-one for drug development professionals
lies in its dual-functionality: the unique properties of the cyclopropyl ring and the synthetic
versatility of the a-bromo ketone handle.

The Strategic Importance of the Cyclopropyl Moiety

The cyclopropyl group is not merely an inert spacer; it is a "bioisostere" for other groups and a
powerful tool for modulating physicochemical properties. Its inclusion in drug candidates has
been shown to confer several advantages:

Enhanced Potency: The rigid structure of the cyclopropyl ring can lock a molecule into a
bioactive conformation, improving its binding affinity to a target receptor.[5]

» Metabolic Stability: The C-H bonds in a cyclopropane ring are stronger than those in alkanes,
making it more resistant to metabolic degradation by cytochrome P450 enzymes.[5]

+ Reduced Off-Target Effects: By fine-tuning the molecule's conformation and electronics, the
cyclopropyl group can improve selectivity for the intended target.[5]

e Improved Pharmacokinetics: It can influence properties like membrane permeability and
plasma clearance, leading to a better overall drug profile.[5]

Synthetic Utility via Nucleophilic Substitution

The primary utility of 2-Bromo-1-cyclopropylpropan-1-one is as an electrophilic building
block. The bromine atom is an excellent leaving group, allowing for a wide range of nucleophilic
substitution reactions (SN2) to introduce new functional groups.[3] This opens the door to
creating diverse libraries of compounds for screening.
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Nucleophiles (Nu-H)
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Substituted Progducts
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Click to download full resolution via product page
Caption: Synthetic utility via nucleophilic substitution reactions.

This reactivity makes it an ideal starting point for synthesizing complex heterocyclic structures
or for attaching the cyclopropyl ketone moiety to a larger parent molecule, a common strategy
in drug design.

Safety, Handling, and Storage

Trustworthiness: Adherence to strict safety protocols is non-negotiable. The information below
is synthesized from GHS classifications for the target molecule and safety data sheets of
closely related structural analogs.[1][6][7]

GHS Hazard ldentification

Hazard Class Code Statement

Flammable Liquids H227 Combustible liquid

Acute Toxicity, Oral H302 Harmful if swallowed

Skin Corrosion/Irritation H315 Causes skin irritation

Serious Eye Damage/Irritation H319 Causes serious eye irritation
Specific Target Organ Toxicity H335 May cause respiratory irritation
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Handling and Personal Protective Equipment (PPE)

o Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[6]
o Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6][7]

» Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

[6]7]

e Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use a
NIOSH-approved respirator.[6]

e General Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after
handling.[7][8]

Storage

» Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials such as strong oxidizing agents.[7]

» Keep away from sources of ignition.[6]

First-Aid Measures

« If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen.[6][7]

¢ In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove
contaminated clothing.[6]

e In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact
lenses if present and easy to do. Continue rinsing.[6]

o If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical
attention.[6]

Conclusion

2-Bromo-1-cyclopropylpropan-1-one is more than just a chemical with a defined molecular
weight and formula. It is a strategically designed intermediate for advanced chemical synthesis.
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Its value is derived from the synergistic combination of the desirable pharmacokinetic
properties imparted by the cyclopropyl ring and the versatile reactivity of the a-bromo ketone
functional group. For researchers and scientists in drug development, this compound
represents a key starting material for the efficient construction of novel and complex molecules
with therapeutic potential. Proper understanding of its synthesis, reactivity, and handling is
paramount to unlocking its full potential in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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